5-Hydrazinylpyridine-2-carboxylic acid dihydrochloride
Description
5-Hydrazinylpyridine-2-carboxylic acid dihydrochloride is a pyridine derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position. Its dihydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical and synthetic chemistry. The hydrazinyl group confers nucleophilic and chelating properties, while the carboxylic acid enables hydrogen bonding and salt formation, broadening its applicability in drug design and coordination chemistry .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-hydrazinylpyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-9-4-1-2-5(6(10)11)8-3-4;;/h1-3,9H,7H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWNQHPOIOQWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172582-80-6 | |
| Record name | 5-hydrazinylpyridine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylpyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylpyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-hydrazinylpyridine-2-carboxylic acid dihydrochloride is C6H7N3O2·2HCl. It features a pyridine ring with hydrazine and carboxylic acid functional groups, which are crucial for its reactivity and biological interactions.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that lead to the formation of more complex molecules, making it valuable in organic synthesis.
2. Biology
- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition. Its hydrazine group can form covalent bonds with electrophilic sites on enzymes, thereby inhibiting their activity. This property makes it a candidate for studying metabolic pathways and drug design.
- Ligand in Coordination Chemistry : It acts as a ligand to form coordination complexes with transition metals, which can be used to investigate catalytic properties or develop new materials.
3. Medicine
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated significant activity against Staphylococcus aureus and E. coli, indicating its potential as a lead compound for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines. For example, it has shown efficacy against breast cancer (MCF-7) and colon cancer (HT-29) cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HT-29 (Colon) | 30 |
Case Studies
1. Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various derivatives of hydrazine compounds, highlighting the superior activity of this compound against Mycobacterium tuberculosis. This suggests its potential role in tuberculosis treatment.
2. Anticancer Research
In another investigation, this compound was tested alongside established chemotherapeutics like doxorubicin. The results indicated synergistic effects, enhancing cytotoxicity against resistant cancer cells, thus supporting its application in cancer therapy.
Mechanism of Action
The mechanism of action of 5-Hydrazinylpyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
- Structure : A fused thiazolo-pyridine ring system with a methyl group and carboxylic acid.
- Key Differences: The thiazolo ring introduces sulfur, enhancing hydrophobic interactions compared to the hydrazinyl group in the target compound.
- Applications : Used in neurological studies due to thiazole’s affinity for neurotransmitter receptors.
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
- Structure : Pyrrolidine ring with phenyl and carboxylic acid substituents; stereospecific R-configuration.
- Key Differences: The pyrrolidine ring (saturated) vs. Phenyl group increases lipophilicity, favoring blood-brain barrier penetration compared to the hydrazinyl group .
- Applications : Explored in chiral drug synthesis for its stereochemical influence on target binding.
N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride
- Structure : Pyrrolidine carboxamide linked to a methylpyridinyl group.
- Key Differences :
- Applications: Potential protease inhibitors due to amide’s role in substrate mimicry.
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride
- Structure : Piperidine ring with 5-chloropyridine and carboxylic acid.
- Key Differences :
- Applications : Investigated in antimicrobial agents due to chloro-substituent’s bioactivity.
5-Hydroxypyridine-2-carboxylic Acid
- Structure : Hydroxyl (-OH) at the 5-position and carboxylic acid at the 2-position.
- Key Differences: Hydroxyl group is less basic (pKa ~10) than hydrazinyl (pKa ~8), reducing nucleophilicity.
- Applications : Metal chelation in catalysis and as a precursor for heterocyclic synthesis.
Research Findings and Trends
- Cytotoxicity : Hydrazinyl derivatives exhibit lower IC₅₀ values (1–10 μM) in cancer cell lines compared to hydroxyl or chloro analogues (10–50 μM), attributed to enhanced DNA intercalation .
- Radiosensitization : Hydrazinylpyridine derivatives show synergistic effects with radiation therapy, unlike chloro or methylpyridine variants, likely due to reactive oxygen species (ROS) generation .
Biological Activity
5-Hydrazinylpyridine-2-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a hydrazine functional group attached to a pyridine ring. The synthesis typically involves the reaction of pyridine-2-carboxylic acid with hydrazine derivatives under acidic conditions, leading to the formation of the hydrazine moiety.
Synthetic Pathway
- Starting Material : Pyridine-2-carboxylic acid.
- Reagent : Hydrazine hydrate or an appropriate hydrazine derivative.
- Conditions : Acidic medium (e.g., hydrochloric acid) to facilitate the reaction.
- Product : 5-Hydrazinylpyridine-2-carboxylic acid, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing pyridine and hydrazine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of pyridine showed promising activity against various bacterial strains, including resistant strains such as Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| Control (Daptomycin) | S. aureus | 1 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and renal cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
Case Studies
- Study on Antimycobacterial Activity : A derivative showed moderate antimycobacterial activity against Mycobacterium tuberculosis, indicating potential for further development as an antitubercular agent .
- Cytotoxicity Assays : In a study assessing cytotoxicity using propidium iodide staining, it was found that at concentrations significantly higher than the MIC, the compound did not exhibit cytotoxic effects on normal human cells, suggesting a favorable therapeutic index .
- Structure-Activity Relationship (SAR) : The presence of both pyridine and hydrazine functionalities was critical for enhancing biological activity, as evidenced by comparative studies with other derivatives lacking these groups .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-hydrazinylpyridine-2-carboxylic acid dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves a two-step procedure: (1) coupling of hydrazine derivatives with pyridine-carboxylic acid precursors under inert atmosphere, and (2) dihydrochloride salt formation via HCl gas or concentrated HCl addition. For example, analogous dihydrochloride compounds are synthesized by reacting intermediates with hydrochloric acid to enhance solubility and stability . Optimize pH (4–6) and temperature (0–5°C during salt formation) to prevent side reactions. Monitor reaction progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) for purity assessment (>98% recommended for biological studies). Confirm structure via -NMR (e.g., hydrazine NH protons at δ 4.2–5.0 ppm) and FT-IR (C=O stretch at ~1700 cm). Mass spectrometry (ESI-MS) can verify molecular weight .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (argon) at –20°C. Dissolve in DMSO for stock solutions (10–50 mM), but avoid aqueous buffers unless used immediately. Stability tests show degradation >5% after 6 months at 4°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound?
- Methodological Answer : Conflicting solubility reports often arise from polymorphic forms or residual solvents. Perform dynamic light scattering (DLS) to detect aggregates. Use pH-solubility profiling: solubility increases below pH 3 (due to protonation) and in polar aprotic solvents (e.g., DMF). Pre-saturate solvents with HCl vapor to stabilize the dihydrochloride form .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydrazinyl group acts as a strong nucleophile. In acidic conditions (pH < 4), the pyridine ring becomes electron-deficient, enhancing electrophilic aromatic substitution. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal second-order dependence on hydrazine concentration, suggesting a bimolecular mechanism .
Q. How do decomposition products impact experimental outcomes, and how can they be mitigated?
- Methodological Answer : Thermal degradation (TGA-DSC data) produces CO, NO, and HCl gas above 200°C. In solution, hydrolysis forms pyridine-2-carboxylic acid and hydrazine derivatives. Use anhydrous conditions and avoid oxidizing agents. LC-MS can identify degradation byproducts; include stability-indicating assays in protocols .
Q. What strategies improve its application in bioconjugation or metal coordination studies?
- Methodological Answer : The hydrazine group enables Schiff base formation with aldehydes/ketones (e.g., protein glycation studies). For metal coordination (e.g., Ru or Pt complexes), pre-chelate with acetate buffer (pH 5.5). Fluorescence quenching assays validate binding constants .
Experimental Design Considerations
- Control Experiments : Include HCl-free analogs to distinguish salt-specific effects.
- Data Validation : Cross-reference NMR shifts with computed spectra (DFT/B3LYP/6-31G**) to confirm assignments .
- Safety Protocols : Use fume hoods for handling; PPE (gloves, goggles) is mandatory due to HCl release during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
